molecular formula C7H13I B2814606 1-Iodo-3-methylcyclohexane CAS No. 89894-77-9

1-Iodo-3-methylcyclohexane

Cat. No.: B2814606
CAS No.: 89894-77-9
M. Wt: 224.085
InChI Key: ZQUIJUNLTMQRAA-UHFFFAOYSA-N
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Description

1-Iodo-3-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃I. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a methyl group is attached to the third carbon. This compound is part of the haloalkane family, which are known for their reactivity and usefulness in various chemical reactions .

Preparation Methods

1-Iodo-3-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the iodination of 3-methylcyclohexanol. This reaction typically uses iodine (I₂) and a phosphorus trihalide (such as phosphorus trichloride, PCl₃) as reagents. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial production methods for haloalkanes like this compound often involve the halogenation of alkanes or cycloalkanes. This process can be carried out using iodine and a suitable catalyst to facilitate the reaction .

Chemical Reactions Analysis

1-Iodo-3-methylcyclohexane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Iodo-3-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-3-methylcyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak due to the large size and low electronegativity of the iodine atom, making it a good leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, while in elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond .

Comparison with Similar Compounds

1-Iodo-3-methylcyclohexane can be compared with other similar compounds, such as:

    1-Bromo-3-methylcyclohexane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the stronger carbon-bromine bond.

    1-Chloro-3-methylcyclohexane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo derivative due to the even stronger carbon-chlorine bond.

    3-Methylcyclohexanol: The alcohol derivative of this compound.

These comparisons highlight the unique reactivity of this compound, primarily due to the presence of the iodine atom, which is a good leaving group in various chemical reactions.

Properties

IUPAC Name

1-iodo-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUIJUNLTMQRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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